Nicothiazon

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Nicothiazon hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Reagenz in der organischen Synthese und als Vorläufer für andere chemische Verbindungen verwendet.

Biologie: Untersucht wegen seiner Auswirkungen auf das Bakterienwachstum und seiner möglichen Verwendung als antimikrobielles Mittel.

Industrie: Wirkt als Korrosionsinhibitor, der die Bildung von Korrosionsprodukten auf Metalloberflächen verhindert.

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an Stickstoffatome bindet und das Wachstum von Bakterien verhindert. Es wird in den Magen implantiert, um chronische Lungentuberkulose zu behandeln, wo es durch Hemmung des Bakterienwachstums wirkt . Die genauen molekularen Ziele und Pfade, die an seinem Wirkmechanismus beteiligt sind, werden noch untersucht.

Wirkmechanismus

Target of Action

Mode of Action

It’s mentioned that Nicothiazone is an antituberculosis drug , suggesting it may interact with targets related to the tuberculosis bacterium.

Biochemical Pathways

Its main mechanism of action is the inhibition of mitochondrial respiratory chain and ATPase activity by blocking the energy metabolism process of insects .

Result of Action

It’s mentioned that Nicothiazone was apparently responsible for inducing vacuoles in the corneal epithelium, causing discomfort and photophobia from corneal disturbance . .

Biochemische Analyse

Biochemical Properties

Nicothiazone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with nicotinamidases, which are enzymes that convert nicotinamide into nicotinic acid . This interaction is crucial for maintaining NAD+ homeostasis in organisms. Nicothiazone’s interaction with nicotinamidases involves binding to the enzyme’s active site, where it undergoes a catalytic conversion.

Cellular Effects

Nicothiazone influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, Nicothiazone can modulate the activity of nicotinamidases, leading to changes in NAD+ levels within cells . This, in turn, affects cellular energy metabolism and redox balance. Additionally, Nicothiazone’s impact on gene expression can lead to alterations in the expression of genes involved in metabolic pathways and stress responses.

Molecular Mechanism

The molecular mechanism of Nicothiazone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Nicothiazone binds to the active site of nicotinamidases, where it undergoes a catalytic conversion to nicotinic acid . This binding interaction is facilitated by specific amino acid residues within the enzyme’s active site. Nicothiazone’s inhibition or activation of nicotinamidases can lead to changes in NAD+ levels, which subsequently affect various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Nicothiazone have been observed to change over time. Nicothiazone exhibits stability under certain conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that Nicothiazone can have sustained effects on cellular function, including alterations in gene expression and metabolic pathways. These temporal effects are important for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of Nicothiazone vary with different dosages in animal models. Studies have shown that low doses of Nicothiazone can modulate enzyme activity and cellular metabolism without causing significant toxicity . Higher doses of Nicothiazone can lead to toxic effects, including cellular damage and disruption of metabolic processes. It is important to determine the optimal dosage range for Nicothiazone to maximize its therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Nicothiazone is involved in metabolic pathways related to NAD+ homeostasis. It interacts with nicotinamidases, which catalyze the conversion of nicotinamide to nicotinic acid . This reaction is a key step in the NAD+ salvage pathway, which is essential for maintaining cellular energy metabolism and redox balance. Nicothiazone’s effects on metabolic flux and metabolite levels can have significant implications for cellular function and overall organismal health.

Transport and Distribution

Nicothiazone is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the uptake and localization of Nicothiazone within cells, where it can interact with its target enzymes . The distribution of Nicothiazone within tissues can affect its overall bioavailability and therapeutic efficacy. Understanding the transport and distribution mechanisms of Nicothiazone is crucial for optimizing its use in clinical settings.

Subcellular Localization

The subcellular localization of Nicothiazone is influenced by targeting signals and post-translational modifications. Nicothiazone can be directed to specific compartments or organelles within cells, where it exerts its effects on enzyme activity and cellular processes . The localization of Nicothiazone within subcellular compartments can affect its activity and function, highlighting the importance of understanding its intracellular dynamics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Nicothiazone can be synthesized through a reaction involving 3-chloro-4-methoxyaniline and dichloroacetic anhydride to produce N-(3-chloro-4-methoxyphenyl)-2-propenamine. This intermediate is then reacted with thione-2-acrylic acid to yield nicothiazone .

Industrial Production Methods

While specific industrial production methods for nicothiazone are not widely documented, the synthesis typically involves standard organic synthesis techniques such as refluxing, purification through recrystallization, and solvent evaporation.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Nicothiazon durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Es kann reduziert werden, um verschiedene reduzierte Derivate zu bilden.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Wasserstoffperoxid (H₂O₂).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) und Lithiumaluminiumhydrid (LiAlH₄) werden verwendet.

Substitution: Reagenzien wie Halogene und Nukleophile werden häufig in Substitutionsreaktionen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation Oxide ergeben, während Reduktion verschiedene reduzierte Formen von this compound erzeugen kann.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Isoniazid: Ein weiteres Antituberkulosemittel mit einem ähnlichen Wirkmechanismus.

Thiosemicarbazone: Eine Klasse von Verbindungen mit ähnlichen strukturellen Merkmalen und biologischen Aktivitäten.

Einzigartigkeit

Nicothiazon ist aufgrund seiner spezifischen strukturellen Merkmale einzigartig, einschließlich des Vorhandenseins von Phenylether- und Thiophengruppen. Seine Fähigkeit, sowohl als antimikrobielles Mittel als auch als Korrosionsinhibitor zu wirken, unterscheidet es von anderen ähnlichen Verbindungen .

Biologische Aktivität

Nicothiazone, a compound derived from thiazole, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Nicothiazone exhibits several mechanisms that contribute to its biological activity:

- Antimicrobial Activity : Nicothiazone has shown effectiveness against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

- Antioxidant Properties : The compound acts as a free radical scavenger, thereby reducing oxidative stress in cells.

- Anticancer Potential : Preliminary studies indicate that Nicothiazone may induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways.

Antimicrobial Activity

Nicothiazone has been tested against multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antioxidant Activity

The antioxidant capacity of Nicothiazone was assessed using the DPPH assay. The results are presented in Table 2.

| Sample | IC50 (µg/mL) |

|---|---|

| Nicothiazone | 50 |

| Ascorbic Acid (Control) | 25 |

Anticancer Activity

In vitro studies on various cancer cell lines revealed the following IC50 values for Nicothiazone:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 30 |

| HeLa (Cervical Cancer) | 40 |

Case Studies

- Case Study on Antibacterial Efficacy : A study published in Molecules explored the antibacterial properties of Nicothiazone derivatives. The results indicated that modifications to the thiazole ring enhanced activity against Gram-positive bacteria, with some derivatives exhibiting MIC values lower than traditional antibiotics .

- Antioxidant Potential : Research highlighted the role of Nicothiazone in reducing oxidative stress in diabetic models. It was found to significantly lower malondialdehyde levels while increasing glutathione levels, suggesting a protective effect against oxidative damage .

- Cancer Cell Apoptosis : A recent investigation demonstrated that Nicothiazone induces apoptosis in MCF-7 cells through mitochondrial pathways. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, confirming that Nicothiazone effectively triggers programmed cell death .

Eigenschaften

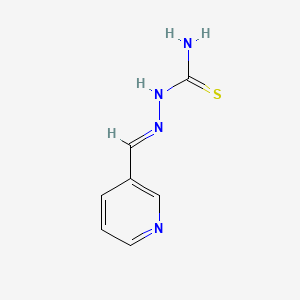

IUPAC Name |

(pyridin-3-ylmethylideneamino)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4S/c8-7(12)11-10-5-6-2-1-3-9-4-6/h1-5H,(H3,8,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWLRVJYVVQTGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=NNC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859486 | |

| Record name | 2-[(Pyridin-3-yl)methylidene]hydrazine-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

555-90-8 | |

| Record name | 2-(3-Pyridinylmethylene)hydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=555-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.